molecular formula C21H22BrNO5S B491784 PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 477487-64-2

PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B491784
CAS No.: 477487-64-2
M. Wt: 480.4g/mol
InChI Key: OGNYOZWWBQVCDV-UHFFFAOYSA-N
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Description

PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core structure This compound is characterized by the presence of a bromophenyl sulfonyl group and a pentyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the benzofuran core, which can be synthesized through a series of cyclization reactions. The introduction of the 4-bromophenyl sulfonyl group is often achieved through sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves esterification to introduce the pentyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl sulfonyl group may interact with proteins or enzymes, potentially inhibiting their activity. The benzofuran core can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Pentyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

PENTYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen atoms or substituents.

Properties

IUPAC Name

pentyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO5S/c1-3-4-5-12-27-21(24)20-14(2)28-19-11-8-16(13-18(19)20)23-29(25,26)17-9-6-15(22)7-10-17/h6-11,13,23H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNYOZWWBQVCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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